molecular formula C11H13N3O B1428116 [1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1251237-12-3

[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No. B1428116
M. Wt: 203.24 g/mol
InChI Key: ZHHCMYYNXZBWBU-UHFFFAOYSA-N
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Description

The compound “[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol” appears to be an organic compound containing a triazole ring, a phenyl ring, and a methanol group. The 1,2,3-triazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. The phenyl ring is a six-membered aromatic ring, and it’s substituted with two methyl groups at the 2nd and 3rd positions. The methanol group (-CH2OH) is attached to the 4th position of the triazole ring.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The 2,3-dimethylphenyl group could be introduced through a substitution reaction, and the methanol group could be added through a nucleophilic substitution or addition reaction. However, without specific literature or experimental procedures, this is purely speculative.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole ring, the substituted phenyl ring, and the methanol group. The presence of these functional groups would likely result in a polar molecule, due to the electronegative oxygen atom in the methanol group and the nitrogen atoms in the triazole ring.



Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the triazole ring, the substituted phenyl ring, and the methanol group. The triazole ring is generally stable but can participate in reactions with electrophiles or acids. The methanol group could potentially be deprotonated to form a good leaving group, allowing for substitution reactions at that position.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. It would likely be a solid at room temperature, given the presence of the aromatic ring system. Its solubility would depend on the solvent used, but it would likely be soluble in polar organic solvents due to the presence of the polar triazole and methanol groups.


Scientific Research Applications

Triazole Derivatives in Drug Development

Triazoles, including structures like [1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol, have been extensively studied for their potential in drug development due to their diverse biological activities. Research has focused on developing new synthesis methods and evaluating triazoles for various therapeutic applications, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. These compounds have shown promise in addressing a range of diseases, from neglected tropical diseases to cancer and viral infections. The ongoing development of triazole derivatives highlights their significance in creating new pharmaceuticals, with an emphasis on green chemistry approaches for sustainability (Ferreira et al., 2013).

Methanol to Dimethyl Ether Conversion

The conversion of methanol to dimethyl ether (DME), a clean fuel and valuable chemical, has been the focus of research exploring efficient catalysts and processes. This work involves investigating various catalysts, including zeolites and metal oxides, for their effectiveness in methanol dehydration. Understanding the catalyst properties and optimizing the reaction conditions are crucial for developing more sustainable and efficient processes for producing DME from methanol (Bateni & Able, 2018).

Synthetic Routes for Triazole Compounds

The synthesis of 1,2,3-triazole compounds, including those with specific substitutions such as [1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol, has garnered attention for their wide-ranging applications in pharmaceuticals, materials science, and organic synthesis. Techniques like copper-catalyzed azide-alkyne cycloaddition have revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, enabling high selectivity and efficiency. These synthetic routes open up possibilities for creating novel compounds with significant biological and chemical properties (Kaushik et al., 2019).

Methanol Chemistry in Catalyst Development

The catalytic conversion of methanol into valuable chemicals and fuels is a key area of research, focusing on identifying efficient catalysts and reaction mechanisms. Yttria-stabilized zirconia (YSZ) has been explored for its potential in enhancing the production of chemicals from methanol and other C1 molecules. The research aims to overcome challenges in methanol conversion processes, such as low yields and selectivity, by utilizing advanced catalysts and understanding the underlying reaction mechanisms (Indarto et al., 2008).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and ingestion.


Future Directions

The study of triazole-containing compounds is a very active area of research due to their wide range of biological activities. This particular compound could potentially be studied for its biological activity, and modifications could be made to the structure to enhance its activity or alter its properties.


Please note that this analysis is based on the structure of the compound and general knowledge of the reactivity of the functional groups present. For a more accurate and detailed analysis, specific experimental data and literature would be needed.


properties

IUPAC Name

[1-(2,3-dimethylphenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8-4-3-5-11(9(8)2)14-6-10(7-15)12-13-14/h3-6,15H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHCMYYNXZBWBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C=C(N=N2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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